molecular formula C6H13Cl2NO2 B13767476 N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride CAS No. 89583-19-7

N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride

Cat. No.: B13767476
CAS No.: 89583-19-7
M. Wt: 202.08 g/mol
InChI Key: FEDFBUBSNGFRPP-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride is a chemical compound that belongs to the class of beta-alanine derivatives It is characterized by the presence of a methyl group, a chloroethyl group, and a beta-alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride typically involves the reaction of beta-alanine with N-methyl-N-(2-chloroethyl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and continuous flow reactors may be used to ensure consistent quality and high yield. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in its pure form. The industrial production methods are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted beta-alanine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride is unique due to its specific structure, which combines a beta-alanine backbone with a chloroethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity and interactions with biological targets, which can be advantageous in specific research and industrial contexts .

Properties

CAS No.

89583-19-7

Molecular Formula

C6H13Cl2NO2

Molecular Weight

202.08 g/mol

IUPAC Name

2-carboxyethyl-(2-chloroethyl)-methylazanium;chloride

InChI

InChI=1S/C6H12ClNO2.ClH/c1-8(5-3-7)4-2-6(9)10;/h2-5H2,1H3,(H,9,10);1H

InChI Key

FEDFBUBSNGFRPP-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CCC(=O)O)CCCl.[Cl-]

Origin of Product

United States

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